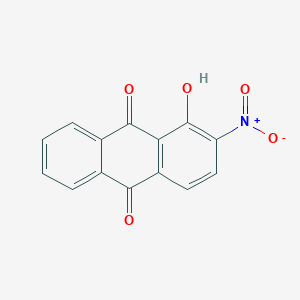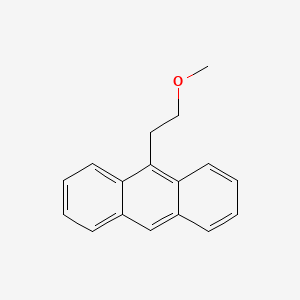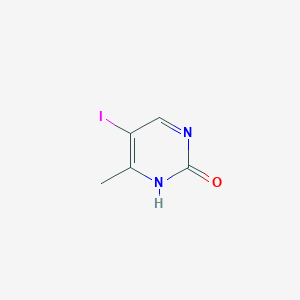![molecular formula C44H68Br2N2O2S2 B13132029 (E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)
(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bithieno[3,2-b]pyrrolylidene core, which is functionalized with dibromo and bis(2-hexyldecyl) groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione typically involves multiple steps, starting from the preparation of the bithieno[3,2-b]pyrrolylidene core. This core can be synthesized through a series of condensation reactions involving thiophene derivatives and pyrrole. The dibromo functionalization is achieved through bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions. The bis(2-hexyldecyl) groups are introduced via alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the stoichiometry of the reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dibromo groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
(E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of (E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The dibromo groups can also facilitate the formation of reactive intermediates, enhancing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-2,2’-dibromo-4,4’-bis(2-octyldodecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione
- (E)-2,2’-dibromo-4,4’-bis(2-decyltetradecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione
Uniqueness
(E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione is unique due to its specific alkyl chain length and branching, which can influence its solubility, reactivity, and interaction with biological targets. The presence of dibromo groups also enhances its reactivity, making it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C44H68Br2N2O2S2 |
|---|---|
Molecular Weight |
881.0 g/mol |
IUPAC Name |
(6E)-2-bromo-6-[2-bromo-4-(2-hexyldecyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-hexyldecyl)thieno[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C44H68Br2N2O2S2/c1-5-9-13-17-19-23-27-33(25-21-15-11-7-3)31-47-35-29-37(45)51-41(35)39(43(47)49)40-42-36(30-38(46)52-42)48(44(40)50)32-34(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-30,33-34H,5-28,31-32H2,1-4H3/b40-39+ |
InChI Key |
CIYZMQWGQPDHBS-XQQUEIPISA-N |
Isomeric SMILES |
CCCCCCCCC(CCCCCC)CN1C2=C(/C(=C\3/C4=C(C=C(S4)Br)N(C3=O)CC(CCCCCC)CCCCCCCC)/C1=O)SC(=C2)Br |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CN1C2=C(C(=C3C4=C(C=C(S4)Br)N(C3=O)CC(CCCCCC)CCCCCCCC)C1=O)SC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Ethynyl-9,9'-spirobi[fluorene]](/img/structure/B13131990.png)



![N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)


